molecular formula C23H22BF4N B1470171 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate CAS No. 1442433-71-7

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate

Cat. No. B1470171
CAS RN: 1442433-71-7
M. Wt: 399.2 g/mol
InChI Key: KKMWMXQQOIIJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is a robust acridinium-based photocatalyst . It can be used for the synthesis of γ-butyrolactones, γ-lactams, and pyrrolidines . It has been reported by Nicewicz et al. to mediate myriad transformations through Photoredox Catalysis .


Synthesis Analysis

The synthesis of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate involves the use of γ-butyrolactones, γ-lactams, and pyrrolidines . It has been reported by Nicewicz et al. to mediate myriad transformations through Photoredox Catalysis .


Molecular Structure Analysis

The molecular formula of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is C23H22BF4N . The molecular weight is 399.2320928 .


Chemical Reactions Analysis

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate has been reported to mediate myriad transformations through Photoredox Catalysis . The electron-transfer state of 9-mesityl-10-methylacridinium ion is achieved by a single step photoinduced electron transfer, which has a much longer lifetime and higher energy than that of the natural system without loss of energy due to multistep electron-transfer processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate include a molecular weight of 399.2 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The exact mass is 399.1781425 g/mol and the monoisotopic mass is 399.1781425 g/mol .

Scientific Research Applications

Photocatalysis

9-Mesityl-10-methylacridinium tetrafluoroborate: is a catalyst that has been reported to mediate myriad transformations through Photoredox Catalysis . This process involves the absorption of light by the photocatalyst, leading to a chemical reaction that can create complex molecules with high precision. The compound’s ability to activate under a specific wavelength of light (450 nm) makes it a valuable tool in synthetic chemistry for conducting reactions that require precise control over the reaction environment.

Anti-Markovnikov Hydroamination of Alkenes

One of the notable applications of this compound is in the anti-Markovnikov hydroamination of alkenes . This reaction is significant because it allows for the addition of amines to alkenes in a manner that defies traditional Markovnikov’s rule, which predicts that the hydrogen atom will bond to the carbon with the most hydrogen atoms already attached. This application opens up new pathways for creating amines, which are crucial in the development of pharmaceuticals and agrochemicals.

Carboxylic Acid Addition to Alkenes

Another application is the direct catalytic addition of carboxylic acids to alkenes . This transformation is particularly useful for forming carbon-carbon bonds, a fundamental step in organic synthesis. The ability to add carboxylic acids directly to alkenes provides a straightforward route to synthesize ketones, esters, and other essential organic compounds.

Hydrotrifluoromethylation of Styrenes

The compound also facilitates the hydrotrifluoromethylation of styrenes using the Langlois reagent . This reaction introduces a trifluoromethyl group into the styrene, which is a valuable functional group in medicinal chemistry due to its ability to enhance the biological activity of pharmaceutical compounds.

Photocatalyst Activation

The activation of this compound as a photocatalyst at 450 nm is particularly noteworthy . This property is leveraged in reactions that require light to initiate or propagate a chemical transformation, making it an indispensable tool in the field of photochemistry.

Synthesis of Complex Molecules

Due to its role in Photoredox Catalysis , 9-Mesityl-10-methylacridinium tetrafluoroborate is instrumental in the synthesis of complex molecules . It can facilitate the formation of intricate molecular architectures that are otherwise challenging to construct using traditional synthetic methods.

Development of New Synthetic Methodologies

Researchers utilize this compound to develop new synthetic methodologies . Its unique reactivity profile enables the discovery of novel reaction pathways and mechanisms, contributing to the advancement of synthetic organic chemistry.

Educational and Research Tool

Lastly, 9-Mesityl-10-methylacridinium tetrafluoroborate serves as an educational and research tool . It is used in academic settings to teach students about the principles of Photoredox Catalysis and to demonstrate the practical applications of photo-induced chemical reactions.

Mechanism of Action

Target of Action

The primary target of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is the alkene functional group present in various organic compounds . The compound acts as a photocatalyst and mediates transformations through Photoredox Catalysis .

Mode of Action

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate interacts with its targets through a single electron transfer (SET) mechanism . It mediates transformations such as the anti-Markovnikov hydroamination of alkenes , addition of carboxylic acids to alkenes , and the hydrotrifluoromethylation of styrenes .

Biochemical Pathways

The compound affects the photoredox catalysis pathway . This pathway involves the transfer of electrons and can lead to various transformations in organic compounds. The downstream effects include the formation of new bonds and functional groups in the target molecules .

Pharmacokinetics

Its solubility in solvents likechloroform and methanol suggests that it may have good bioavailability .

Result of Action

The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate results in the formation of new organic compounds . For example, it can facilitate the formation of dithioacetals or thioethers from benzyl alcohols .

Action Environment

The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is influenced by environmental factors such as light and solvent type . It requires visible light for activation . Moreover, the compound’s fluorescent response varies with the polarity , dispersed state , and lone-pair–π interactions of the solvent, producing different colors when dissolved in various solvents .

Safety and Hazards

The safety and hazards associated with 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate include hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Future Directions

The future directions of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate research could involve further exploration of its use in the synthesis of γ-butyrolactones, γ-lactams, and pyrrolidines . Additionally, further investigation into its role in mediating myriad transformations through Photoredox Catalysis could be beneficial .

properties

IUPAC Name

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMWMXQQOIIJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate

CAS RN

1442433-71-7
Record name 1442433-71-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate
Reactant of Route 3
Reactant of Route 3
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate
Reactant of Route 5
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate
Reactant of Route 6
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate

Q & A

Q1: How does 9-Mesityl-10-methylacridinium tetrafluoroborate function as a photocatalyst in organic reactions?

A1: 9-Mesityl-10-methylacridinium tetrafluoroborate acts as a powerful photoredox catalyst by absorbing visible light and undergoing a single-electron transfer process. This photoexcitation enables it to facilitate challenging chemical transformations under mild reaction conditions. For instance, in the anti-Markovnikov hydroamination of alkenes, the excited catalyst abstracts a hydrogen atom from thiophenol. [] This generates a thiyl radical and a reduced acridinium species. Subsequently, the thiyl radical adds to the alkene, creating a carbon-centered radical. This radical then abstracts another hydrogen atom from the reduced acridinium species, leading to the desired amine product and regenerating the photocatalyst. []

Q2: Besides its catalytic role in organic reactions, does 9-Mesityl-10-methylacridinium tetrafluoroborate have applications in material science?

A2: Yes, 9-Mesityl-10-methylacridinium tetrafluoroborate has been successfully employed in material science applications. One notable example is its use in the photocatalytic synthesis of polydopamine (PDA) coatings on biomolecules like hemoglobin. [] This method utilizes the photocatalytic activity of 9-Mesityl-10-methylacridinium tetrafluoroborate to drive the polymerization of dopamine under physiological conditions (pH 7.4, 25 °C), offering a mild and biocompatible approach for surface modification. [] This PDA coating strategy holds promise for enhancing the performance and biocompatibility of biomaterials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.